N'-[(3E)-5-bromo-1-(morpholin-4-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(4-methoxyphenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE involves multiple steps. One common synthetic route includes the reaction of 5-bromo-1-[(morpholin-4-yl)methyl]-2-oxo-2,3-dihydro-1H-indole-3-carbaldehyde with 4-methoxyphenylhydrazine under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Scientific Research Applications
N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit lipoxygenase and xanthine oxidase enzymes, which are involved in inflammatory and oxidative stress pathways .
Comparison with Similar Compounds
Similar compounds include other indole derivatives and morpholine-containing molecules. Some examples are:
6-(MORPHOLIN-4-YL-(3,4,5-TRIMETHOXY-PHENYL)-METHYL)-BENZO(1,3)DIOXOL-5-OL: This compound shares the morpholine and indole moieties and has similar biological activities.
Piperazine and Morpholine Derivatives: These compounds also exhibit a broad spectrum of pharmaceutical applications and are used in various therapeutic areas. N’-[(3Z)-5-BROMO-1-[(MORPHOLIN-4-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]-2-(4-METHOXYPHENYL)ACETOHYDRAZIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H23BrN4O4 |
---|---|
Molecular Weight |
487.3 g/mol |
IUPAC Name |
N-[5-bromo-2-hydroxy-1-(morpholin-4-ylmethyl)indol-3-yl]imino-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H23BrN4O4/c1-30-17-5-2-15(3-6-17)12-20(28)24-25-21-18-13-16(23)4-7-19(18)27(22(21)29)14-26-8-10-31-11-9-26/h2-7,13,29H,8-12,14H2,1H3 |
InChI Key |
WWRIURFZMRTRCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N=NC2=C(N(C3=C2C=C(C=C3)Br)CN4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.